BI-749327

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BI 749327 is a potent, high selectivity, and orally bioavailable antagonist of transient receptor potential canonical type 6 (TRPC6) channels. It has shown significant potential in various scientific research applications, particularly in the fields of cardiology and nephrology. The compound has been studied for its ability to inhibit TRPC6 channels, which play a crucial role in regulating reactive fibrosis and growth signaling .

Mechanism of Action

Target of Action

The primary target of BI-749327 is the Transient Receptor Potential Canonical 6 (TRPC6), a non-selective receptor-operated cation channel . TRPC6 plays a significant role in regulating reactive fibrosis and growth signaling .

Mode of Action

this compound acts as an antagonist to TRPC6, selectively inhibiting its activity . It suppresses the activation of Nuclear Factor of Activated T cells (NFAT) in cells expressing wild-type or gain-of-function TRPC6 mutants . This inhibition blocks associated signaling and expression of prohypertrophic genes in isolated myocytes .

Biochemical Pathways

The inhibition of TRPC6 by this compound impacts several biochemical pathways. The most prominent among these are the pathways regulating fat metabolism and Transforming Growth Factor Beta 1 (TGF-β1) signaling . The compound’s action on TRPC6 also affects calcium conductance, which in turn influences the stimulation of NFAT . This modulation of NFAT triggers pathological cardiac and renal fibrosis and disease .

Pharmacokinetics

this compound exhibits favorable pharmacokinetic properties. It is orally bioavailable and demonstrates a long terminal half-life (8.5-13.5 hours) in mice . These properties contribute to its effective bioavailability and sustained action.

Result of Action

The molecular and cellular effects of this compound’s action are significant. In vivo, it improves left heart function, reduces volume/mass ratio, and blunts the expression of profibrotic genes and interstitial fibrosis in mice subjected to sustained pressure overload . It also dose-dependently reduces renal fibrosis and associated gene expression in mice with unilateral ureteral obstruction .

Action Environment

Biochemical Analysis

Biochemical Properties

BI-749327 interacts with the Transient Receptor Potential Canonical 6 (TRPC6), a non-selective receptor-operated cation channel . It has shown high selectivity for TRPC6, with IC50s of 13 nM, 19 nM, and 15 nM for mouse, human, and guinea pig TRPC6, respectively . This interaction with TRPC6 plays a crucial role in its biochemical properties and its potential therapeutic effects.

Cellular Effects

In cellular models, this compound has been shown to suppress NFAT activation in HEK293T cells expressing wild-type or gain-of-function TRPC6 mutants . This suppression blocks associated signaling and expression of prohypertrophic genes in isolated myocytes . These cellular effects suggest that this compound could potentially ameliorate conditions characterized by pathological cardiac and renal fibrosis and disease .

Molecular Mechanism

The molecular mechanism of action of this compound involves its antagonistic activity against TRPC6. By inhibiting TRPC6, this compound suppresses the activation of the Nuclear Factor of Activated T cells (NFAT), a factor that triggers pathological cardiac and renal fibrosis and disease . This inhibition blocks associated signaling pathways and the expression of prohypertrophic genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been studied in in vivo models. In mice subjected to sustained pressure overload, daily administration of this compound improved left heart function, reduced volume/mass ratio, and blunted the expression of profibrotic genes and interstitial fibrosis . These effects suggest that this compound has a stable and long-term impact on cellular function in laboratory settings.

Dosage Effects in Animal Models

In animal models, this compound has shown dose-dependent effects. For instance, it has been reported to reduce renal fibrosis and associated gene expression in mice with unilateral ureteral obstruction in a dose-dependent manner .

Transport and Distribution

Given its molecular target, it is likely that this compound is distributed to areas where TRPC6 channels are present, such as the heart, lungs, kidneys, muscles, and brain .

Subcellular Localization

Considering its antagonistic activity against TRPC6, a non-selective receptor-operated cation channel, it is likely that this compound localizes to the cell membrane where TRPC6 channels are located .

Preparation Methods

The synthetic routes and reaction conditions for BI 749327 involve several steps to ensure high purity and selectivity. The compound is synthesized through a series of chemical reactions, including the formation of key intermediates and final coupling reactions. Industrial production methods focus on optimizing yield and purity while maintaining cost-effectiveness. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Chemical Reactions Analysis

BI 749327 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions are common, where specific functional groups are replaced with others to alter the compound’s properties.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BI 749327 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

BI 749327 is unique in its high selectivity and potency as a TRPC6 antagonist. It is 85-fold more selective for mouse TRPC6 than TRPC3 and 42-fold versus TRPC7 . Similar compounds include:

TRPC3 Antagonists: These compounds selectively inhibit TRPC3 channels but lack the high selectivity for TRPC6.

TRPC7 Antagonists: These compounds target TRPC7 channels but are less selective compared to BI 749327.

The uniqueness of BI 749327 lies in its high selectivity and oral bioavailability, making it a valuable tool for scientific research .

Properties

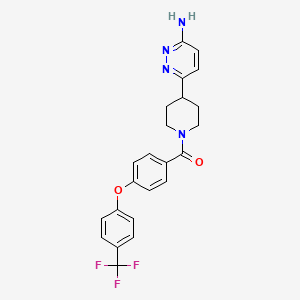

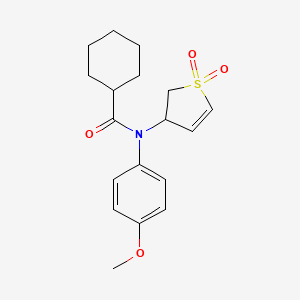

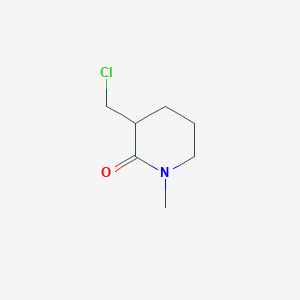

IUPAC Name |

[4-(6-aminopyridazin-3-yl)piperidin-1-yl]-[4-[4-(trifluoromethyl)phenoxy]phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N4O2/c24-23(25,26)17-3-7-19(8-4-17)32-18-5-1-16(2-6-18)22(31)30-13-11-15(12-14-30)20-9-10-21(27)29-28-20/h1-10,15H,11-14H2,(H2,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYMFGHHIDRCBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(C=C2)N)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of BI-749327?

A1: this compound acts as a potent and selective antagonist of the TRPC6 channel. [, ] This channel, when activated, allows the influx of cations, particularly calcium, into cells. By binding to TRPC6, this compound blocks this cation influx, effectively inhibiting the downstream signaling pathways associated with TRPC6 activation. []

Q2: What is the significance of TRPC6 in disease contexts?

A2: TRPC6 plays a crucial role in various physiological processes, but its dysregulation has been implicated in several pathological conditions. Studies suggest that increased TRPC6 activity, either due to overexpression or gain-of-function mutations, contributes to cardiac and renal diseases, particularly those characterized by hypertrophy and fibrosis. []

Q3: How does this compound impact the exercise pressor reflex, and what does this reveal about TRPC6 function?

A3: Research indicates that this compound significantly reduces both the blood pressure and renal sympathetic nerve activity responses to static muscle contraction and passive stretch. [] Passive stretch is known to isolate the mechanical component of the exercise pressor reflex. This finding suggests that TRPC6 plays a key role in mediating this reflex, particularly its mechanical component. []

Q4: Has this compound shown efficacy in preclinical models of disease?

A4: Preclinical studies using this compound have yielded promising results. In mouse models of Duchenne muscular dystrophy, both genetic deletion of TRPC6 and pharmacological inhibition with this compound significantly improved survival rates and ameliorated skeletal and cardiac muscle defects. [] Similarly, in models of cardiac and renal disease, this compound effectively reduced fibrosis and improved cardiac function. []

Q5: What are the potential advantages of targeting TRPC6 with a selective inhibitor like this compound?

A5: The development of a selective TRPC6 inhibitor like this compound offers several potential advantages. Firstly, it allows researchers to specifically target the pathological effects mediated by TRPC6 without interfering with other closely related channels. [] Secondly, this compound demonstrates oral bioavailability and favorable pharmacokinetic properties, making it a suitable candidate for further therapeutic development. []

Q6: What is the role of TRPC6 in human atrial fibroblasts, and how does this compound modulate this?

A6: Research shows that TRPC6 contributes to the pro-fibrotic activities of human atrial fibroblasts, cells implicated in atrial fibrillation. Treatment with this compound effectively inhibited both the migration of these fibroblasts and the associated TRPC currents, suggesting a potential role for TRPC6 inhibition in addressing atrial fibrosis. []

Q7: How does this compound contribute to our understanding of calcium handling in heart failure?

A7: Studies employing this compound revealed the presence of a background calcium influx mediated by TRPC6 channels in cardiac myocytes. This influx appears to be elevated in heart failure and contributes to the increased propensity for calcium waves, a precursor to arrhythmias. Inhibiting TRPC6 with this compound suppressed this background entry, highlighting its potential as a target for managing arrhythmias in heart failure. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyano-3-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2540805.png)

![3-(4-chlorophenyl)-2-[(2-oxo-2-phenylethyl)sulfanyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540806.png)

![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-tert-butyl-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}ethanediamide](/img/structure/B2540814.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2540819.png)

![2-(4-Isopropylphenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2540820.png)

![[1-(2-Chlorobenzyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2540824.png)